Aeruginopeptin 95B

Description

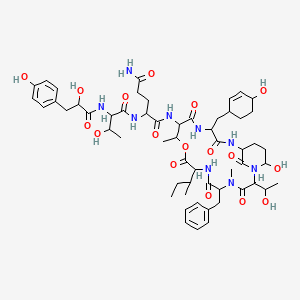

Structure

2D Structure

Properties

Molecular Formula |

C56H79N9O17 |

|---|---|

Molecular Weight |

1150.3 g/mol |

IUPAC Name |

N-[5-benzyl-8-butan-2-yl-21-hydroxy-15-[(4-hydroxycyclohex-2-en-1-yl)methyl]-2-(1-hydroxyethyl)-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[3-hydroxy-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]butanoyl]amino]pentanediamide |

InChI |

InChI=1S/C56H79N9O17/c1-7-28(2)44-56(81)82-31(5)46(63-48(73)37(21-23-42(57)71)58-52(77)45(29(3)66)62-51(76)41(70)27-34-15-19-36(69)20-16-34)53(78)60-39(25-33-13-17-35(68)18-14-33)49(74)59-38-22-24-43(72)65(54(38)79)47(30(4)67)55(80)64(6)40(50(75)61-44)26-32-11-9-8-10-12-32/h8-13,15-17,19-20,28-31,33,35,37-41,43-47,66-70,72H,7,14,18,21-27H2,1-6H3,(H2,57,71)(H,58,77)(H,59,74)(H,60,78)(H,61,75)(H,62,76)(H,63,73) |

InChI Key |

TUPDMLYCDOSVAR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)C(C)O)O)CC4CCC(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=C(C=C5)O)O)C |

Origin of Product |

United States |

Occurrence and Distribution of Aeruginopeptin 95b

Producer Organisms and Associated Strains

Aeruginopeptin 95B is primarily synthesized by certain strains of the cyanobacterium Microcystis aeruginosa. vulcanchem.com Like many other cyanobacterial peptides, its production is not a universal trait of the species but is restricted to specific strains. The biosynthesis of this complex molecule is carried out by non-ribosomal peptide synthetase (NRPS) pathways, which are enzymatic assembly lines that construct the peptide without direct ribosomal involvement. vulcanchem.com

Two well-documented producers of this compound are the Microcystis aeruginosa strains TAC 95 and M-228. vulcanchem.comresearchgate.netresearchgate.net Research has confirmed the presence of this compound in cultures of both strains. vulcanchem.comresearchgate.net Strain TAC 95, in particular, has been a subject of study for its production of various bioactive peptides. vulcanchem.comvulcanchem.com The isolation and characterization of this compound from these strains have been crucial for understanding its chemical structure and properties.

This compound is not confined to laboratory cultures; it is also detected in natural cyanobacterial blooms dominated by Microcystis. researchgate.netnih.gov The occurrence of this peptide in environmental samples highlights its ecological relevance. The analysis of bloom materials has shown that the production of aeruginopeptins can be linked to specific Microcystis morphospecies within the bloom. nih.gov For instance, studies have suggested that the large cell size variant of M. aeruginosa is a producer of both aeruginopeptins and microcystins. nih.gov

Microcystis aeruginosa Strains TAC 95 and M-228

Environmental Prevalence and Ecological Localization

The environmental prevalence of this compound is intrinsically linked to the proliferation of its producer organisms, namely toxic Microcystis strains. mdpi.com These cyanobacteria are known to form dense and often harmful algal blooms in freshwater ecosystems worldwide, particularly under conditions of nutrient enrichment (eutrophication) and warm temperatures. researchgate.netmdpi.commdpi.com

Ecologically, this compound is primarily localized within the Microcystis cells. researchgate.net It is considered an intracellular metabolite. However, upon cell lysis and decay, these peptides can be released into the surrounding water column. The presence of aeruginopeptins and other peptides can influence the chemical environment of the aquatic ecosystem.

Co-occurrence Patterns with Other Cyanopeptides

A significant aspect of the ecology of this compound is its frequent co-occurrence with a diverse array of other cyanopeptides. researchgate.netresearchgate.net Microcystis strains are prolific producers of various bioactive compounds, and a single strain can synthesize multiple classes of peptides simultaneously.

This compound is often found alongside microcystins, a well-known class of hepatotoxic cyanotoxins. researchgate.netresearchgate.net The producer strains M. aeruginosa TAC 95 and M-228, for example, are also known to produce microcystin-LR and microcystin-YR. researchgate.netresearchgate.net This co-production suggests a potential genetic linkage or coordinated regulation of the biosynthetic pathways for these different peptide classes. nih.gov The consistent co-occurrence in both culture and natural blooms points to a complex interplay of these compounds in the ecology of Microcystis. researchgate.netnih.gov

Beyond microcystins, this compound is part of a complex mixture of other non-microcystin peptides. Microcystis is known to produce a wide variety of these compounds, including other aeruginopeptins (like Aeruginopeptin 95-A), micropeptins, anabaenopeptins, and aeruginosins. vulcanchem.comresearchgate.netresearchgate.netscielo.br The specific profile of peptides, or the "peptidome," can vary between different Microcystis strains and colonies, leading to a high degree of chemical diversity within a single bloom. researchgate.net This chemical diversity likely plays a role in the ecological success of Microcystis, potentially contributing to defense mechanisms, intercellular signaling, or adaptation to environmental stressors. vulcanchem.com

Structural Aspects Relevant to Biosynthesis and Biological Activity

General Structural Classification within Cyanopeptolin-Type Depsipeptides

Aeruginopeptin 95B is classified as a cyanopeptolin-type depsipeptide. researchgate.netoup.comsemanticscholar.org This classification denotes a family of cyclic peptides produced by cyanobacteria that are characterized by a core ring structure and a side chain. oup.comnih.gov These compounds, including aeruginopeptins, are synthesized non-ribosomally, meaning their production does not directly involve mRNA and ribosomes. oup.comvulcanchem.com Instead, large multi-enzyme complexes known as non-ribosomal peptide synthetases (NRPS) are responsible for their assembly. oup.com

The cyanopeptolin class is distinguished by several structural hallmarks, most notably the presence of a unique amino acid derivative called 3-amino-6-hydroxy-2-piperidone (Ahp). researchgate.netoup.comnih.gov Aeruginopeptins are a subgroup within this class, further defined by the presence of specific constituents such as 4-hydroxyphenyllactic acid (Hpla) and N-methylphenylalanine (MePhe). researchgate.net The structural diversity within the cyanopeptolin family is vast, with variations in the amino acid sequence of the cyclic core and the composition of the side chain. nih.gov This variability gives rise to a wide range of biological activities, with many cyanopeptolins exhibiting inhibitory effects on proteases like trypsin and chymotrypsin. oup.com

Key Non-Proteinogenic Amino Acid and Hydroxy Acid Constituents

Significance of Tetrahydro-tyrosine (H4Tyr/HcAla) at Position 2

A key feature of this compound is the presence of tetrahydro-tyrosine (H4Tyr), also referred to as hydroxy-cyclohexenyl alanine (B10760859) (HcAla), at the second position of its peptide sequence. oup.com This non-proteinogenic amino acid is a derivative of tyrosine and contributes to the unique structural and, consequently, functional properties of the molecule. The inclusion of H4Tyr is a notable variation within the broader cyanopeptolin family. oup.com

Inclusion of N-Methylphenylalanine (MePhe) and 3-Amino-6-hydroxy-2-piperidone (Ahp)

The structure of this compound is further characterized by the presence of N-methylphenylalanine (MePhe) and the signature cyanopeptolin component, 3-amino-6-hydroxy-2-piperidone (Ahp). researchgate.net MePhe is a derivative of the proteinogenic amino acid phenylalanine, where a methyl group is attached to the nitrogen atom. acs.org Ahp is a unique cyclic amino acid derivative that forms a rigid part of the peptide ring structure, which is believed to be important for the inhibitory activity of many cyanopeptolins. researchgate.netoup.com

Mass Spectrometric Characteristics and Implications for Structural Analysis

Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound and other cyanopeptides. vulcanchem.cominstruct-eric.orgthermofisher.com This method allows for the determination of the molecule's mass and provides insights into its structure through fragmentation analysis. amazonaws.comuni-halle.denih.gov

Biosynthetic Pathways and Genetic Basis

Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Involvement

The biosynthesis of Aeruginopeptin 95B is a hallmark of non-ribosomal peptide synthesis, a process independent of messenger RNA and ribosomes. vulcanchem.comwikipedia.org This pathway allows for the incorporation of non-proteinogenic amino acids and the creation of complex cyclic and modified peptide structures. wikipedia.org The core machinery consists of large, multifunctional enzymes known as NRPSs. oup.comnih.govuio.no In many cyanobacterial secondary metabolites, these NRPS systems are often found in conjunction with polyketide synthases (PKS), creating hybrid pathways that further augment structural diversity. oup.comuio.noscienceopen.com While this compound itself is primarily a peptide, the broader family of aeruginopeptins and other cyanobacterial peptides often arise from these hybrid NRPS/PKS systems. oup.comuio.no

NRPS enzymes are characterized by their modular organization, where each module is responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. oup.comuio.nonih.gov A minimal NRPS module typically comprises three core domains: an adenylation (A) domain, a thiolation (T) or peptidyl carrier protein (PCP) domain, and a condensation (C) domain. uio.nooup.comresearchgate.net

Adenylation (A) Domain: Selects and activates the specific amino acid substrate. oup.comresearchgate.net

Thiolation (T) Domain: Covalently binds the activated amino acid via a phosphopantetheine arm. oup.comresearchgate.net

Condensation (C) Domain: Catalyzes the formation of the peptide bond between the amino acid on its own module and the growing peptide chain tethered to the previous module. uio.noresearchgate.net

This modular "assembly line" logic allows for a predictable correlation between the sequence of modules in the NRPS enzyme and the amino acid sequence of the resulting peptide. uio.nonih.gov The entire genetic blueprint for these multi-enzyme complexes is encoded in biosynthetic gene clusters. oup.comwaikato.ac.nz

The adenylation (A) domain plays a critical gatekeeping role in NRPS-mediated biosynthesis, as it is primarily responsible for selecting the correct amino acid substrate. oup.commdpi.com This specificity is determined by a "non-ribosomal code," which refers to the specific amino acid residues lining the substrate-binding pocket of the A-domain. mdpi.com By analyzing the sequence of these key residues, it is often possible to predict the amino acid that will be activated by a particular A-domain. uio.nonih.gov

However, the specificity is not always absolute. Some A-domains have been shown to exhibit a degree of flexibility, activating structurally similar amino acids. For instance, an A-domain specific for leucine (B10760876) might also activate isoleucine and valine, although these may not ultimately be incorporated into the final product. oup.com The biosynthesis of this compound, which contains the unusual amino acid tetrahydrotyrosine, points to the existence of highly specialized A-domains capable of recognizing and activating such non-standard substrates. hebmu.edu.cn The initial biosynthetic prediction for this compound suggests the involvement of L-Arg and L-Asp as starting substrates. vulcanchem.com

Modular Organization of Biosynthetic Machinery

Genetic Architecture of Aeruginopeptin Biosynthesis

The production of aeruginopeptins is governed by specific biosynthetic gene clusters (BGCs) within the genomes of producing cyanobacteria, such as Microcystis aeruginosa. vulcanchem.comnih.gov These clusters contain all the necessary genes for the synthesis of the peptide backbone and its subsequent modifications.

Researchers have identified and analyzed aeruginosin synthetase (aer) gene clusters in several strains of Microcystis aeruginosa. nih.gov Comparative analysis of these clusters reveals a high degree of similarity in the genes coding for the initial NRPS modules. nih.gov For each class of cyanobacterial peptides, including the aeruginopeptins, homologous synthetases and genes can be inferred across different species, suggesting a common evolutionary origin. oup.comnih.gov The widespread but sporadic occurrence of these gene clusters in cyanobacteria points to a complex evolutionary history involving events like horizontal gene transfer. nih.govasm.org The micropeptin (mcn) gene cluster, which is responsible for producing related peptides, has also been identified and shows a mosaic structure in different strains, indicating frequent genomic rearrangements. scirp.org

The structural diversity of aeruginopeptins and other cyanobacterial peptides is significantly enhanced by the action of tailoring enzymes. oup.comug.edu.pl These enzymes modify the peptide scaffold after its assembly on the NRPS template. nih.gov Their genes are typically located within or adjacent to the core NRPS gene cluster. nih.gov

Common modifications introduced by tailoring enzymes include:

Halogenation: The addition of chlorine or bromine atoms, catalyzed by halogenases. oup.com Chlorinated variants of aeruginosins and cyanopeptolins have been widely reported. oup.com

Methylation: The addition of methyl groups, often to nitrogen atoms in the peptide backbone (N-methylation), is carried out by methyltransferase domains that can be integrated within an NRPS module. oup.comnih.gov

Epimerization: The conversion of L-amino acids to their D-isomers, catalyzed by epimerization (E) domains. researchgate.net

Oxidation and Reduction: These reactions, catalyzed by various oxidoreductases, can lead to the formation of features like thiazole (B1198619) rings from cysteine residues. oup.comoup.com

Glycosylation: The attachment of sugar moieties. hebmu.edu.cnnih.gov

Sulfation: The addition of sulfate (B86663) groups. nih.gov

The presence or absence of genes for these tailoring enzymes within the BGC directly correlates with the structural features of the specific aeruginopeptin variants produced by a given cyanobacterial strain. nih.gov For example, the aeruginosin gene clusters in different Microcystis strains show significant differences in their complement of genes for halogenases and sulfotransferases, reflecting the unique structures of the aeruginosins they produce. nih.gov

Identification of Biosynthetic Gene Clusters and Homologous Sequences

Evolutionary Trajectories of Cyanobacterial Peptide Biosynthesis

The evolution of non-ribosomal peptide biosynthesis in cyanobacteria is a dynamic process characterized by gene duplication, recombination, and horizontal gene transfer. oup.comnih.govnih.gov The ancient origin of NRPS genes in the cyanobacterial genome is supported by the presence of homologous synthetases for various peptide classes across different evolutionary branches of cyanobacteria. oup.comnih.gov

The structural organization of biosynthetic gene clusters, such as those for microcystins and aeruginosins, has been conserved across different cyanobacterial genera, pointing to a common ancestor. oup.comnih.gov However, the remarkable diversity of peptide structures within a single class is a result of evolutionary plasticity. nih.govnih.gov This is evident in the aeruginosin (aer) gene clusters, where a conserved core for the initial peptide assembly is flanked by variable regions containing different tailoring enzyme genes. nih.gov This modular evolution allows for the generation of a wide array of chemical structures from a common biosynthetic framework. nih.gov The "substrate evolution" seen in some RiPPs (ribosomally synthesized and post-translationally modified peptides), where the enzymes remain constant while the peptide substrates are hypervariable, offers another model for how cyanobacteria can rapidly evolve new peptide products. acs.org

Ancient Origins of NRPS/PKS Pathways in Cyanobacteria

The genetic blueprints for producing compounds like this compound are not recent evolutionary inventions. Evidence suggests that Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) gene clusters are an ancient feature of the cyanobacterial genome. oup.com Cyanobacteria represent an ancient lineage of photosynthetic bacteria, and the presence of these biosynthetic pathways across diverse species points to a long evolutionary history. nih.govoup.com

Phylum-wide genomic investigations have revealed hundreds of NRPS and PKS gene clusters distributed across numerous cyanobacterial genomes. nih.govmdpi.comdatadryad.org The persistence and diversification of these pathways over immense geological timescales imply they serve crucial cellular functions, potentially including chemical defense, intercellular signaling, and adaptation to environmental stress. vulcanchem.com For each class of peptides, homologous synthetase genes can be inferred across major branches of the cyanobacterial evolutionary tree, suggesting that these genes have evolved through duplication and recombination events from a common ancestral set. oup.com While some pathways appear to have been passed down through vertical inheritance, analysis shows a significant increase or "burst" of these gene clusters in more recently evolved cyanobacterial lineages. nih.govdatadryad.org

A study of 126 cyanobacterial genomes identified 452 NRPS, PKS, and hybrid gene clusters, which were grouped into 286 highly diverse cluster families. mdpi.com This wide distribution and high diversity underscore the ancient origins and sustained evolutionary importance of these metabolic pathways in cyanobacteria.

Contributions of Horizontal Gene Transfer and Recombination Events to Gene Cluster Evolution

The vast diversity observed in cyanobacterial peptides, including the various aeruginopeptin congeners, is largely driven by dynamic evolutionary mechanisms that modify the underlying gene clusters. Horizontal gene transfer (HGT)—the movement of genetic material between different organisms—and recombination events are key contributors to this diversification. thieme-connect.comwikipedia.org

HGT allows for the acquisition of novel genes or entire gene clusters, often facilitated by mobile genetic elements like transposases and plasmids. mdpi.comwikipedia.org Analysis of cyanobacterial genomes shows that approximately 26% of NRPS/PKS gene clusters are located near or contain genes for mobile elements, suggesting HGT plays a role in their distribution. mdpi.com However, the degraded state of many of these elements indicates that a significant number of these transfer events were ancient. nih.govmdpi.com The relationship of certain cyanobacterial halogenase genes, which can be part of NRPS gene clusters, to those in other prokaryotic lineages suggests an origin from an ancient HGT event, followed by duplication within the cyanobacterial lineage. oup.com

Recombination events, both within a single gene cluster (intragenomic) and between different clusters, are also a prevalent force in creating peptide diversity. nih.gov These events can lead to the shuffling of domains or entire modules within the NRPS machinery, altering the sequence of amino acids incorporated into the final peptide product. mdpi.comnih.gov The gene cluster for microcystin, another well-known cyanobacterial peptide, is considered a recombination hotspot, providing a model for how such events generate structural variants. nih.gov Similarly, modifications within the gene clusters for cyanopeptolins, a class to which aeruginopeptins belong, have been documented, leading to the production of different congeners by various strains. uio.nonih.govscirp.org

Together, HGT and recombination provide a powerful evolutionary toolkit, enabling cyanobacteria to rapidly generate novel chemical structures and adapt their metabolic capabilities to new environmental challenges. libretexts.org

Data Tables

Table 1: Analytical Data for this compound Detection in Microcystis aeruginosa

| Strain | % MeOH Fraction | Retention Time (min) | m/z | Ion Detected | Compound |

|---|---|---|---|---|---|

| TAC 95 | 60 | 15.1 | 1132.92 | [M + H − H₂O]⁺ | This compound |

Data sourced from analytical studies using liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com

Table 2: Examples of Peptide Congeners Produced by Microcystis Strains

| Strain | Peptide Class | Specific Congeners Produced |

|---|---|---|

| M. aeruginosa TAC 95 | Aeruginopeptin | Aeruginopeptin 95-A, this compound |

| M. aeruginosa M-228 | Aeruginopeptin | Aeruginopeptin 228-A, Aeruginopeptin 228-B |

| Microcystis PCC 7806 | Aeruginosin | Aeruginosin 636, 585 |

| Microcystis NIVA-CYA 172/5 | Cyanopeptolin | Halogenated Cyanopeptolins |

This table illustrates the diversity of peptides produced by different strains, often through variations in the NRPS gene clusters. vulcanchem.comresearchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Aeruginopeptin 95-A |

| Aeruginopeptin 228-A |

| Aeruginopeptin 228-B |

| Anatoxin |

| Anticapsin |

| Bacilysin |

| Barbamide |

| Curvasin A |

| Cylindrospermopsin |

| Fengycin |

| Lyngbyatoxin |

| Microcystin |

| Microcystin LR |

| Microcystin YR |

| Micropeptin |

| Mycosubtilin |

| Nodularin |

| Saxitoxin |

| Sterigmatocystin |

| Surfactin |

| Tetrahydrotyrosine (H4Tyr) |

Structural Diversity and Chemotype Analysis

Identification and Characterization of Aeruginopeptin Congeners and Structural Variants

Aeruginopeptin 95B is part of a broader family of related compounds, or congeners, produced by Microcystis aeruginosa. vulcanchem.com These variants, including Aeruginopeptin 95A, 228A, and 228B, share a core structure but differ in their amino acid composition and other structural features. vulcanchem.com This structural variability can significantly influence their biological properties. vulcanchem.com

The aeruginopeptins are a subset of a large group of protease inhibitors produced by cyanobacteria. scielo.br These peptides, along with others like aeruginosins, micropeptins, and anabaenopeptins, contribute to the rich chemical diversity of these microorganisms. nih.gov The co-production of different peptide classes, such as aeruginopeptins and microcystins, has been observed in strains like M. aeruginosa TAC 95 and M-228. researchgate.net

The fundamental structure of many of these peptides, including aeruginopeptins, often features a 19-membered cyclic depsipeptide core containing a 3-amino-6-hydroxy-2-piperidone (Ahp) moiety. researchgate.net Variations in the amino acid sequence and modifications to these residues give rise to the wide array of congeners. For instance, the side chain of aeruginopeptins can contain a hydroxyphenyl lactic acid (Hpla) group. researchgate.net

Below is a table summarizing some of the known aeruginopeptin congeners and their producing strains:

| Compound Name | Producing Strain(s) | Key Structural Features |

| Aeruginopeptin 95A | Microcystis aeruginosa TAC 95, M-228 | Cyclic depsipeptide. researchgate.netvulcanchem.com |

| This compound | Microcystis aeruginosa TAC 95, M-228 | Differs from 95A in amino acid composition. vulcanchem.comresearchgate.net |

| Aeruginopeptin 228A | Microcystis aeruginosa | Structural variant within the aeruginopeptin family. vulcanchem.comnih.gov |

| Aeruginopeptin 228B | Microcystis aeruginosa | Demonstrates a distinct inhibition profile compared to other family members. vulcanchem.com |

| Aeruginopeptin 917S-A, -B, -C | Natural bloom of Microcystis | 19-membered cyclic depsipeptides with an Ahp moiety. researchgate.net |

Chemodiversity within Microcystis Strains and Natural Populations

Cyanobacteria, including Microcystis species, are known for their ability to produce a vast array of secondary metabolites, contributing to their adaptability and ecological success. nih.gov This chemical diversity, or chemodiversity, is evident in the production of numerous peptide variants by a single strain and across different strains and natural populations. researchgate.net

The production of aeruginopeptins and other peptides is not uniform across all Microcystis strains. Specific strains, such as M. aeruginosa M228 and TAC95, are recognized producers of this compound. vulcanchem.com Natural cyanobacterial blooms often contain a complex mixture of these compounds. researchgate.net Studies of bloom materials have revealed the co-occurrence of various microcystins and aeruginopeptins, suggesting a potential genetic link in their production. researchgate.net

This chemodiversity is significant from an ecological perspective. These peptides may serve as chemical defense mechanisms or be involved in cell-to-cell signaling. vulcanchem.com The production of a cocktail of related compounds could provide a broader range of activities, offering a competitive advantage to the producing organism in its environment. vulcanchem.com

Methodologies for Elucidating Structural Variants and Peptide Profiles

A suite of advanced analytical techniques is employed to identify and characterize the diverse array of aeruginopeptins and other cyanobacterial peptides from complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose. nih.gov This method separates the complex mixture of peptides in a sample via liquid chromatography, and the individual compounds are then detected and identified by mass spectrometry. scielo.br High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), provides accurate mass measurements for both the intact peptide (precursor ion) and its fragments (product ions), which is crucial for proposing the planar structures of new variants. nih.gov For example, Aeruginopeptin 95A has a characteristic m/z value that aids in its identification during LC-MS analysis. vulcanchem.com

Tandem Mass Spectrometry (MS/MS) is often coupled with LC to further elucidate the structure of the peptides. researchgate.net In this technique, a specific peptide ion is isolated and fragmented, and the resulting fragmentation pattern provides information about its amino acid sequence. researchgate.net

Marfey's Method is a chemical derivatization technique used to determine the absolute configuration (D or L) of the amino acid residues within a peptide. acs.org This multi-step process involves:

Acid hydrolysis of the peptide to break it down into its constituent amino acids. acs.org

Derivatization of the amino acid mixture with a chiral reagent, typically Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA) or its D-enantiomer. acs.org

Analysis of the resulting diastereomeric derivatives by High-Performance Liquid Chromatography (HPLC). acs.org

Comparison of the retention times of the derivatives from the unknown sample with those of derivatized D and L amino acid standards to assign the stereochemistry. acs.org

The use of C3 reverse-phase columns in HPLC, in what is known as the C3 Marfey's method, has been shown to be effective for the analysis of amino acids in peptides like aeruginopeptins. acs.org

These methodologies are essential for navigating the chemical complexity of cyanobacterial metabolomes and for the detailed structural characterization of novel peptide variants. nih.gov

Biological Activities and Mechanisms of Action

Serine Protease Inhibitory Activity

Cyanopeptolins are primarily known for their ability to inhibit serine proteases, a broad family of enzymes involved in various physiological processes. nih.govresearchgate.net Members of this peptide class have been shown to inhibit enzymes such as trypsin, chymotrypsin, thrombin, plasmin, and elastase. nih.govmdpi.com The specific activity and selectivity of each cyanopeptolin variant are largely determined by variations in its amino acid composition. mdpi.com

Thrombin and plasmin are critical serine proteases involved in the blood coagulation and fibrinolysis cascades, respectively. nih.govpatsnap.com While serine protease inhibitors isolated from the producing organism, Microcystis aeruginosa, have been noted to exhibit thrombin and plasmin inhibitory activities, specific testing of Aeruginopeptin 95B has yielded negative results for thrombin inhibition. vulcanchem.comresearchgate.net In one study, this compound did not inhibit thrombin at concentrations of 1 µg/mL and 10 µg/mL. vulcanchem.com Although other cyanopeptolins have demonstrated activity against plasmin, specific inhibitory data for this compound against this enzyme is not prominently documented. nih.govmdpi.com

The inhibitory profile of this compound has been evaluated against other serine proteases. vulcanchem.com Testing revealed no inhibitory activity against Factor VIIa (fVIIa) or the fVIIa-soluble Tissue Factor (fVIIa-sTF) complex, even at concentrations up to 100 µg/mL. vulcanchem.com This suggests a degree of specificity in its lack of interaction with these particular enzymes of the coagulation cascade.

The broader cyanopeptolin class, however, displays a wide range of protease targets. nih.gov Many cyanopeptolins are potent inhibitors of digestive proteases like trypsin and chymotrypsin. acs.orgnih.govnih.gov This broader potential within the class underscores the significance of subtle structural variations in defining the biological activity of each peptide variant. mdpi.com

Inhibitory Profile of this compound

| Serine Protease | Concentration Tested (µg/mL) | Inhibitory Activity | Reference |

|---|---|---|---|

| Thrombin | 1, 10 | Negative | vulcanchem.com |

| Factor VIIa (fVIIa) | 10, 100 | Negative | vulcanchem.com |

| fVIIa-soluble Tissue Factor (fVIIa-sTF) | 1, 10, 100 | Negative | vulcanchem.com |

Inhibition of Thrombin and Plasmin

Mechanistic Insights into Enzyme-Inhibitor Interactions

The mechanism of serine protease inhibition by cyanopeptolin-type peptides is understood to be based on a substrate-like binding mode. acs.orgnih.gov Crystal structures of cyanopeptolins complexed with serine proteases reveal that the inhibitor occupies the enzyme's active site in a manner that mimics the natural substrate. nih.gov

A critical determinant of inhibitory specificity within the cyanopeptolin class is the nature of the amino acid residue at position 2, located between the threonine and the conserved Ahp moiety. nih.govmdpi.com

Trypsin Inhibition: Cyanopeptolins containing a basic amino acid, such as Arginine (Arg), in this position typically exhibit potent inhibitory activity against trypsin. nih.govmdpi.com

Chymotrypsin Inhibition: Conversely, variants with a hydrophobic residue, like Phenylalanine (Phe), Tyrosine (Tyr), or Leucine (B10760876) (Leu), at this position are active against chymotrypsin. nih.govnih.govmdpi.com

This structure-activity relationship highlights how the side chain of this variable amino acid interacts with the S1 pocket of the target protease, governing the inhibitor's selectivity.

Comparative Analysis of Biological Activities within the Cyanopeptolin Class

The biological activities of aeruginopeptins and other cyanopeptolins can vary significantly despite their structural similarities. This compound is produced by Microcystis aeruginosa alongside other related compounds, such as Aeruginopeptin 95A and Aeruginopeptin 228-B. vulcanchem.com A comparative analysis of their known activities reveals functional divergence. vulcanchem.com For instance, while this compound and 95A show no inhibition of fVIIa, the related Aeruginopeptin 228-B does exhibit this activity, demonstrating that minor changes in the peptide structure can lead to distinct inhibitory profiles. vulcanchem.com

This functional diversity is a hallmark of the cyanopeptolin class. nih.gov While some members, like certain oscillapeptins, are potent elastase inhibitors, others are highly selective for trypsin or chymotrypsin. nih.gov The inhibitory profile of this compound, characterized by its lack of activity against thrombin and fVIIa, contrasts with other cyanopeptolins that are potent inhibitors of these same enzymes. nih.govvulcanchem.com This underscores the "combinatorial" nature of cyanobacterial peptide biosynthesis, which generates a wide array of compounds with finely tuned biological functions. oup.com

Comparative Inhibitory Activity of Aeruginopeptins

| Compound Name | Thrombin Inhibition | fVIIa Inhibition | Reference |

|---|---|---|---|

| Aeruginopeptin 95A | Negative | Negative | vulcanchem.com |

| This compound | Negative | Negative | vulcanchem.comvulcanchem.com |

| Aeruginopeptin 228-B | Not Reported | Positive | vulcanchem.com |

Ecological and Evolutionary Significance

Role in Cyanobacterial Competitive Advantage and Adaptation

Cyanobacterial peptides, including Aeruginopeptin 95B, are considered to be key factors in the ecological success and dominance of their producing organisms, particularly in freshwater environments prone to bloom formation. vulcanchem.com These compounds are thought to confer a competitive advantage through several mechanisms. One primary role is in chemical defense against competing microorganisms and predators. vulcanchem.com Additionally, they may function as signaling molecules, facilitating communication between cells of the same or different species. vulcanchem.com

The production of such bioactive peptides is also linked to adaptation to various environmental stressors. vulcanchem.com The ability to synthesize these compounds can contribute to the resilience and dominance of cyanobacteria like Microcystis aeruginosa under fluctuating environmental conditions, such as changes in light intensity, temperature, and nutrient availability. vulcanchem.com The non-ribosomal peptide synthetase (NRPS) pathways responsible for the production of this compound are ancient and have likely evolved through recombination and duplication events, indicating their fundamental importance to cyanobacterial evolution and physiology. oup.comoup.com This suggests that the capacity to produce a diverse array of peptides is an essential part of their adaptive toolkit. oup.com

Hypothesized Function as Chemical Defense Against Grazers

A prominent hypothesis regarding the function of aeruginopeptins, including this compound, is their role as a chemical defense mechanism against grazing zooplankton. researchgate.net Zooplankton are primary consumers of phytoplankton, including cyanobacteria, and exert significant grazing pressure. epa.gov The production of protease inhibitors by cyanobacteria is suggested to be a factor that can inhibit feeding and increase mortality in zooplankton, thereby regulating the community structure of these grazers. researchgate.net

Studies have shown that some cyanobacterial peptides can inhibit digestive proteases in grazers, limiting their ability to derive nutrition from the cyanobacteria. researchgate.net While direct evidence specifically for this compound's effect on all grazer species is still an area of active research, the broader family of aeruginopeptins and other cyanobacterial peptides have been shown to possess anti-grazer properties. researchgate.netresearchgate.net This chemical defense is considered by some researchers to be more significant than morphological defenses like colony formation. However, the fact that many of these peptides remain within the cell and are only released upon cell lysis has led to some debate about the effectiveness of this "post-mortem" protection. researchgate.net

Adaptive Value of Structural Diversification within the Aeruginopeptin Family

The aeruginopeptin family exhibits considerable structural diversity, with numerous variants identified. vulcanchem.comresearchgate.net This diversification is not random but is thought to hold significant adaptive value. The variations in amino acid composition and structural configurations among different aeruginopeptins, such as Aeruginopeptin 95-A and this compound, can lead to different biological activity profiles. vulcanchem.com This highlights the importance of precise molecular architecture in determining the functional properties of these compounds. vulcanchem.com

This structural diversity allows producing organisms to have a broader spectrum of bioactivity, potentially targeting different proteases or having varied efficacy against a range of grazers or competing microbes. nih.govug.edu.pl The genetic basis for this diversity lies in the modular nature of the non-ribosomal peptide synthetase (NRPS) gene clusters. researchgate.net The recombination and modification of these gene clusters can lead to the production of novel peptide variants, allowing cyanobacteria to adapt to changing selective pressures in their environment. oup.comresearchgate.net This chemical diversification is seen as an evolutionary strategy to maintain a robust defense and competitive capability in dynamic aquatic ecosystems. researchgate.net

Influence on Aquatic Ecosystem Dynamics

The production of aeruginopeptins and other bioactive cyanobacterial peptides can have a cascading effect on aquatic ecosystem dynamics. By influencing the grazing patterns of zooplankton, these compounds can alter the food web structure. epa.gov A reduction in grazing pressure on cyanobacteria can contribute to the formation and persistence of harmful algal blooms (HABs), which have significant ecological consequences. researchgate.net

Advanced Research Methodologies and Techniques

Advanced Spectrometric Approaches for Detection and Structural Elucidation

Mass spectrometry and nuclear magnetic resonance spectroscopy are cornerstone techniques in the analysis of aeruginopeptins, providing detailed insights into their mass, structure, and the composition of complex mixtures.

Liquid chromatography coupled with mass spectrometry (LC-MS) is a fundamental tool for the detection and characterization of Aeruginopeptin 95B from cyanobacterial extracts. mdpi.comresearchgate.net This technique separates the complex mixture of peptides from the cyanobacterial cells, after which mass spectrometry provides precise mass information for identification. nih.gov For aeruginopeptins, reverse-phase chromatography is often employed, followed by detection using an electrospray ionization (ESI) source in positive ion mode. mdpi.complos.org

During analysis, this compound and its structural analog, Aeruginopeptin 95A, often elute sequentially, necessitating careful chromatographic separation for their individual isolation and characterization. mdpi.com Tandem mass spectrometry (LC-MS/MS) is particularly valuable for structural elucidation. researchgate.netsemanticscholar.org In this technique, the protonated molecule of this compound is selected and fragmented, and the resulting fragment ions provide information about the amino acid sequence of the peptide. jiomics.com For instance, Aeruginopeptin 95A shows a characteristic mass peak at a mass-to-charge ratio (m/z) of 1129.04, corresponding to the [M + H − H₂O]⁺ ion. mdpi.comnih.gov Similarly, this compound can be identified by its specific m/z value. The high sensitivity and selectivity of LC-MS/MS make it an indispensable method for analyzing trace amounts of these peptides in complex environmental samples. researchgate.netsemanticscholar.org

Table 1: LC-MS Parameters for Aeruginopeptin Analysis

| Parameter | Value/Description |

| Chromatography | Reverse-phase C18 column |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| MS Detection | Full scan and tandem MS (MS/MS) |

| Aeruginopeptin 95A Ion | m/z 1129.04 [M + H − H₂O]⁺ mdpi.comnih.gov |

| This compound Ion | m/z 1147.05 [M + H − H₂O]⁺ |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and powerful technique for profiling peptides and small proteins directly from microbial colonies or extracts. jiomics.comnih.govautobio.com.cn This method has been successfully applied to the analysis of cyanobacterial peptides, including the identification of new and known cyanopeptides from various genera. mdpi.comresearchgate.net

For the analysis of compounds like this compound, a small amount of the cyanobacterial sample is mixed with a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), and spotted onto a target plate. jiomics.com A pulsed laser desorbs and ionizes the sample, and the resulting ions are accelerated into a time-of-flight mass analyzer, which separates them based on their mass-to-charge ratio. nih.gov This provides a characteristic peptide mass fingerprint for the organism. MALDI-TOF MS can detect a range of cyanobacterial peptides, including aeruginosins, and has been used to map the spatial distribution of these metabolites directly on agar-based cultures. scielo.br While less commonly used for de novo sequencing of cyclic peptides compared to LC-MS/MS, its high throughput and ability to analyze intact cells make it a valuable tool for screening cyanobacterial strains for the production of aeruginopeptins and other peptides. jiomics.comnih.gov

Table 2: Key Features of MALDI-TOF MS for Cyanobacterial Peptide Profiling

| Feature | Description |

| Sample Preparation | Minimal, direct analysis of cells or crude extracts with a matrix nih.gov |

| Ionization | Soft ionization, suitable for large, labile biomolecules nih.gov |

| Analysis Speed | Rapid, high-throughput screening of multiple samples autobio.com.cn |

| Application | Identification of peptide profiles, screening for known compounds mdpi.comresearchgate.net |

| Mass Range | Optimal for peptides and small proteins (typically 1-20 kDa) nih.gov |

The structural analysis of a novel peptide like this compound would involve a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. ethz.chjst.go.jp 1H NMR provides information about the different types of protons in the molecule, while 13C NMR identifies the carbon skeleton. jchps.com 2D NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between protons and carbons, helping to piece together the amino acid residues and other structural components. mestrelab.com Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space correlations between protons, which is crucial for determining the three-dimensional conformation of the peptide. mestrelab.com The combination of these NMR techniques provides a comprehensive picture of the molecule's planar structure and stereochemistry. semanticscholar.orgjst.go.jp

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Peptide Profiling

Molecular Biology and Genomic Techniques

Understanding the biosynthesis of this compound requires delving into the genetic makeup of the producing organism, typically Microcystis aeruginosa. Molecular biology and genomic techniques are pivotal in identifying and characterizing the genes responsible for its production.

Polymerase Chain Reaction (PCR) is a widely used technique for the rapid detection and amplification of specific DNA sequences. nih.govgenscript.com In the context of this compound, PCR can be employed to screen cyanobacterial strains for the presence of the biosynthetic genes responsible for its production. researchgate.netmdpi.com Aeruginopeptins are synthesized by non-ribosomal peptide synthetases (NRPSs), which are large, multi-domain enzymes encoded by a cluster of genes. oup.com

Researchers can design specific primers that target conserved regions within the aeruginopeptin synthetase (aer) gene cluster. nih.gov By performing PCR on genomic DNA extracted from different cyanobacterial isolates, it is possible to determine whether a particular strain possesses the genetic machinery to produce aeruginopeptins. nih.govmdpi.com The presence of a PCR product of the expected size indicates a positive result. nih.gov This method is highly sensitive and specific, allowing for the detection of the target genes even in mixed environmental samples. nih.gov Quantitative PCR (qPCR) can further be used to quantify the abundance of these genes in a sample. mdpi.comfrontiersin.org

Table 3: Steps in PCR-based Detection of Aeruginopeptin Biosynthetic Genes

| Step | Description |

| 1. DNA Extraction | Isolation of genomic DNA from cyanobacterial cells. |

| 2. Primer Design | Design of specific primers targeting the aer gene cluster. nih.gov |

| 3. PCR Amplification | Amplification of the target gene sequence using a thermal cycler. mdpi.com |

| 4. Gel Electrophoresis | Visualization of the amplified DNA fragment to confirm its size. |

| 5. Sequencing (Optional) | Sequencing of the PCR product to verify its identity. |

The complete blueprint for the biosynthesis of this compound is encoded in its biosynthetic gene cluster (BGC). plos.orgoup.com Whole-genome sequencing of aeruginopeptin-producing strains of Microcystis aeruginosa allows for the identification and detailed analysis of this BGC. plos.orgnih.gov These clusters are often large, spanning many kilobases of DNA, and encode the NRPS enzymes as well as any tailoring enzymes responsible for modifications. oup.complos.org

Once the genome is sequenced, bioinformatics tools are used to mine for BGCs. frontiersin.orgbioinformatics.nl The identified aer gene cluster can then be compared to other known peptide synthetase clusters from different cyanobacterial strains or species. plos.orgoup.comnih.gov This comparative genomics approach reveals insights into the evolution, diversity, and organization of these gene clusters. plos.orgoup.com For example, comparisons can show variations in the gene content and arrangement within the aer cluster among different Microcystis strains, which may correlate with the production of different aeruginopeptin variants. researchgate.netplos.org This genomic information is fundamental for understanding the biosynthetic logic of aeruginopeptin production and for potential future efforts in biosynthetic engineering.

Polymerase Chain Reaction (PCR) for Gene Detection and Amplification

Bioassay-Guided Fractionation and Discovery Strategies

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry for identifying and isolating specific bioactive compounds from a complex mixture, such as a cyanobacterial extract. ontosight.aimdpi.com This process involves a systematic, iterative cycle of separation and biological testing. An initial crude extract is separated into various fractions using chromatographic techniques. Each fraction is then screened for a specific biological activity (the "bioassay"). The most active fraction is selected and subjected to further separation, and the resulting sub-fractions are again tested. This cycle is repeated until a pure, active compound is isolated. mdpi.complos.org

The discovery of this compound from strains of the cyanobacterium Microcystis aeruginosa (specifically strains M228 and TAC 95) is a direct result of such strategies. vulcanchem.comnih.gov The general workflow employed is as follows:

Extraction: Cyanobacterial cell biomass is harvested and subjected to extraction, often using acidified methanol (B129727) or other organic solvents to lyse the cells and solubilize the peptides. vulcanchem.com

Initial Fractionation: The crude extract is then subjected to a primary separation step, typically reverse-phase chromatography. nih.gov In this step, the extract is passed through a solid-phase extraction (SPE) column (e.g., Octadecyl-silica, ODS) and eluted with a gradient of a solvent, such as methanol in water, at increasing concentrations (e.g., 20%, 40%, 60%, 80%, 100%). nih.gov

Bioassay Screening: Each of these fractions is then tested for biological activity. For aeruginopeptins, the bioassays typically screen for protease inhibition, such as the inhibition of thrombin, trypsin, or Factor VIIa (FVIIa). nih.govresearchgate.net

Iterative Purification: Fractions showing potent activity are further purified. For instance, this compound and its structural analog Aeruginopeptin 95A are known to be present in the 60% methanol fraction. vulcanchem.com Due to their similar chemical properties, they often co-elute, requiring high-resolution techniques like High-Performance Liquid Chromatography (HPLC) for final separation. vulcanchem.com

Identification: The purified active compound is identified using analytical techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov LC-MS analysis provides critical data for identification, including retention time and mass-to-charge ratio (m/z).

Table 1: Analytical Data for this compound from M. aeruginosa TAC 95

| Parameter | Value | Reference |

|---|---|---|

| Producing Organism | Microcystis aeruginosa (strains M228, TAC 95) | vulcanchem.comnih.gov |

| Chromatographic Fraction | 60% Methanol | nih.govvulcanchem.com |

| LC Retention Time | 15.1 min | nih.gov |

| Observed Ion (m/z) | 1132.92 [M + H − H₂O]⁺ | nih.gov |

This systematic approach ensures that the laborious process of chemical isolation is constantly guided by the biological activity of interest, efficiently leading to the discovery of potent molecules like this compound.

In Vitro Enzyme Activity Assays for Mechanistic Characterization

Once a bioactive compound like this compound has been isolated, in vitro enzyme activity assays are essential for characterizing its specific mechanism of action. nih.govamsbio.com These assays measure the effect of the compound on a specific, purified enzyme in a controlled, non-cellular environment. jddtonline.info This allows researchers to determine the compound's potency (e.g., by calculating the half-maximal inhibitory concentration, IC₅₀) and its selectivity for different enzymes. embopress.org

Aeruginopeptins as a class are recognized as potent serine protease inhibitors. nih.govresearchgate.net In vitro assays have been fundamental in establishing this activity for this compound and related compounds. The assays typically involve:

A purified target enzyme (e.g., thrombin, plasmin, trypsin, or factor VIIa). nih.govresearchgate.net

A synthetic substrate that the enzyme can cleave. Often, this substrate is chromogenic or fluorogenic, meaning it releases a colored or fluorescent product upon cleavage, which can be easily quantified with a spectrophotometer or fluorometer. embopress.org

The inhibitor compound (this compound) at varying concentrations.

By measuring the rate of product formation in the presence and absence of the inhibitor, a precise level of inhibition can be calculated. Research has demonstrated that peptides from toxic Microcystis strains exhibit significant inhibitory activity against several key enzymes in the blood coagulation cascade. nih.gov For example, fractions containing aeruginopeptins have been tested for their ability to inhibit the factor VIIa-soluble tissue factor (fVIIa-sTF) complex, a critical initiator of blood coagulation. nih.gov Such studies are crucial for understanding the compound's biochemical function and evaluating its potential as a lead for therapeutic development. nih.govjddtonline.info

Table 2: Known Enzymatic Targets of Aeruginopeptins

| Enzyme Class | Specific Enzyme Targets | Biological Process | Reference |

|---|---|---|---|

| Serine Proteases | Thrombin | Blood Coagulation | nih.govresearchgate.net |

| Plasmin | Fibrinolysis | researchgate.net | |

| Trypsin | Digestion | nih.gov | |

| Factor VIIa (fVIIa) | Blood Coagulation | nih.gov |

These in vitro mechanistic studies provide a detailed picture of how this compound interacts with biological systems at the molecular level, confirming that its primary activity is the inhibition of specific serine proteases.

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Aeruginopeptin Structural Variants

Aeruginopeptin 95B is part of a large family of structurally related compounds. vulcanchem.com While several aeruginopeptins have been identified from cyanobacteria like Microcystis aeruginosa, many more structural variants likely exist in nature. vulcanchem.commdpi.com The core structure of these peptides can be modified in numerous ways, leading to a vast array of individual structures. oup.com

The ongoing discovery of new variants is significant because even small changes in the amino acid composition can lead to different biological activities. vulcanchem.com For example, researchers have already identified several aeruginopeptin variants with distinct properties. vulcanchem.com The exploration for new variants often involves studying different strains of cyanobacteria and using advanced analytical techniques to identify and characterize these novel compounds. mdpi.comscielo.br The vast genetic diversity within cyanobacterial species suggests a rich, untapped source of new aeruginopeptin structures. mdpi.com

| Compound Name | Producing Organism | Notable Features |

| Aeruginopeptin 95-A | Microcystis aeruginosa | m/z 1129.04 [M + H − H2O]+ |

| This compound | Microcystis aeruginosa | m/z 1132.92 [M + H − H2O]+ |

| Aeruginopeptin 228-A | Microcystis aeruginosa | m/z 1028.27 [M + H − H2O]+ |

| Aeruginopeptin 228-B | Microcystis aeruginosa | m/z 1031.91 [M + H − H2O]+ |

Table based on data from a comparative analysis of Aeruginopeptin 95A and its structural analogs. vulcanchem.com

In-depth Characterization of Biosynthetic Regulatory Mechanisms

The production of this compound and other related peptides is a complex process controlled by non-ribosomal peptide synthetase (NRPS) gene clusters. vulcanchem.comacs.org Understanding how these genes are regulated is a key area of future research. Environmental factors such as light intensity, temperature, and nutrient availability are known to influence the production of cyanobacterial peptides. vulcanchem.comd-nb.info

Studies have shown that the regulation of different cyanopeptides is diverse and does not always follow the same patterns. d-nb.info For instance, while some peptides remain mostly within the cell, others are released into the surrounding water. d-nb.info Future research will likely focus on identifying the specific signaling molecules and environmental cues that trigger the production of aeruginopeptins. This could involve studying how different cyanobacterial strains respond to various environmental stressors and how co-culturing with other microorganisms affects peptide production. mdpi.com

Elucidation of the Full Spectrum of Ecological Interactions and Roles

Aeruginopeptins are believed to play a crucial role in the ecological success of the cyanobacteria that produce them. vulcanchem.com These compounds may function in chemical defense, protecting the cyanobacteria from predators or competing microorganisms. vulcanchem.com They could also act as signaling molecules, facilitating communication between cells. vulcanchem.com

The exact ecological functions of many cyanobacterial peptides, including this compound, are still not fully understood. d-nb.info It is thought that the production of a wide variety of peptide structures provides a competitive advantage in unstable environments. vulcanchem.com Future research will aim to unravel the complex web of interactions that these peptides are involved in. This could include studying their effects on other organisms in their environment and their role in the formation and decline of cyanobacterial blooms. mdpi.com

Investigation of Novel Biological Activities and Biotechnological Applications in Biochemical Research

The diverse structures of aeruginopeptins suggest a wide range of biological activities, making them a promising source of new compounds for biotechnological applications. periodikos.com.br Many of these peptides are known to be protease inhibitors, a class of molecules with significant potential in medicine and biochemical research. vulcanchem.comscielo.br

The unique structures and bioactivities of cyanobacterial peptides have already sparked interest in their pharmacological potential. oup.com Future research will likely involve screening aeruginopeptins for new biological activities. This could lead to the development of new tools for biochemical research or even new therapeutic agents. nih.gov The ability to produce these compounds through biotechnological methods, such as by using engineered bacteria, could open up new avenues for their application. nih.govmdpi.com

Q & A

Q. Table 1. Structural Characterization Techniques

| Method | Key Parameters | Evidence Reference |

|---|---|---|

| NMR | Solvent system, field strength (MHz) | |

| X-ray | Crystallization solvent, resolution (Å) | |

| HR-MS | Ionization mode (ESI vs. MALDI) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.